

"4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1333965

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Core Analysis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

This document provides a detailed overview of the physicochemical properties of **4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one**, a specialized indanone derivative.^[1] The information is intended for researchers and professionals in drug development and organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized below.

Identifier	Value	Source
Molecular Formula	C ₉ H ₇ BrO ₂	[1] [2]
Molecular Weight	227.05 g/mol	[1]
Monoisotopic Mass	225.96294 Da	[2]
CAS Number	81945-13-3	[1]
Physical Form	Solid	
Melting Point	144-148 °C	

Chemical Structure and Synthesis

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound featuring a dihydro-indenone framework with a bromine atom at the 4-position and a hydroxyl group at the 7-position.[1][3] This structure makes it a valuable building block in organic synthesis, particularly for drug discovery, due to its reactive sites.[1] The bromine atom is suitable for cross-coupling reactions, while the hydroxyl group allows for further functionalization.[1]

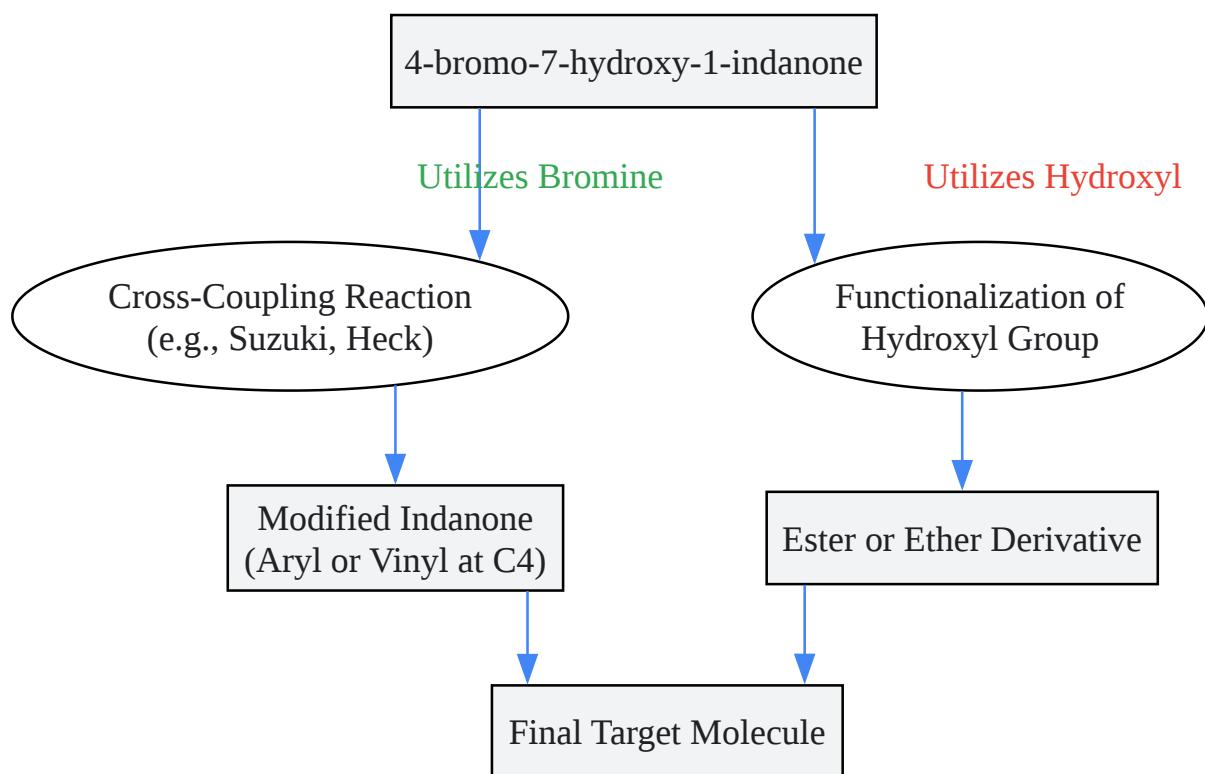
Experimental Protocols

While specific experimental protocols for the synthesis or application of this exact compound are not detailed in the provided search results, a general understanding of its reactivity can be inferred.

General Reaction Capabilities:

- Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by various nucleophiles.[3]
- Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding more reactive intermediates.[3]
- Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.[3]

A logical workflow for utilizing this compound in a synthetic pathway would involve leveraging these reactive sites.



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References

- 1. 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one | 81945-13-3 | Benchchem [benchchem.com]
- 2. PubChemLite - 4-bromo-7-hydroxy-1-indanone (C9H7BrO2) [pubchemlite.lcsb.uni.lu]
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